molecular formula C8H14O B6270226 rac-4-methylcyclohexane-1-carbaldehyde, trans CAS No. 7133-05-3

rac-4-methylcyclohexane-1-carbaldehyde, trans

Cat. No.: B6270226
CAS No.: 7133-05-3
M. Wt: 126.2
InChI Key:
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Description

rac-4-Methylcyclohexane-1-carbaldehyde, trans is an organic compound with the molecular formula C8H14O It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other

Scientific Research Applications

rac-4-Methylcyclohexane-1-carbaldehyde, trans has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a starting material for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Safety and Hazards

While specific safety data for “rac-4-methylcyclohexane-1-carbaldehyde, trans” is not available, general safety precautions should be taken when handling this compound. This includes avoiding inhalation and contact with skin or eyes, and using the compound in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

rac-4-Methylcyclohexane-1-carbaldehyde, trans can be synthesized through several methods. One common approach involves the hydrogenation of 4-methylcyclohexanone in the presence of a suitable catalyst, such as palladium on carbon, under mild conditions. The resulting racemic mixture of 4-methylcyclohexanol is then oxidized using an oxidizing agent like pyridinium chlorochromate to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale hydrogenation and oxidation processes. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

rac-4-Methylcyclohexane-1-carbaldehyde, trans undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form 4-methylcyclohexane-1-carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to 4-methylcyclohexanol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and pyridinium chlorochromate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed

    Oxidation: 4-Methylcyclohexane-1-carboxylic acid.

    Reduction: 4-Methylcyclohexanol.

    Substitution: Products vary based on the nucleophile used.

Comparison with Similar Compounds

rac-4-Methylcyclohexane-1-carbaldehyde, trans can be compared with other similar compounds, such as:

    4-Methylcyclohexanone: A precursor in the synthesis of this compound.

    4-Methylcyclohexanol: A reduction product of this compound.

    4-Methylcyclohexane-1-carboxylic acid: An oxidation product of this compound.

The uniqueness of this compound lies in its ability to undergo a variety of chemical reactions, making it a versatile compound for research and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of rac-4-methylcyclohexane-1-carbaldehyde, trans can be achieved through a multi-step process involving the conversion of a starting material to the desired product.", "Starting Materials": [ "4-methylcyclohexanone", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Chloroform", "Sodium sulfate", "Acetic anhydride", "Pyridine", "Sodium bicarbonate", "Ethyl acetate", "Sodium chloride" ], "Reaction": [ "Step 1: Reduction of 4-methylcyclohexanone to 4-methylcyclohexanol using sodium borohydride and methanol as a solvent.", "Step 2: Oxidation of 4-methylcyclohexanol to 4-methylcyclohexanone using hydrochloric acid and sodium chlorate.", "Step 3: Conversion of 4-methylcyclohexanone to trans-4-methylcyclohexanone oxime using sodium hydroxide and chloroform.", "Step 4: Hydrolysis of trans-4-methylcyclohexanone oxime to trans-4-methylcyclohexanone using hydrochloric acid.", "Step 5: Conversion of trans-4-methylcyclohexanone to trans-4-methylcyclohexanone semicarbazone using semicarbazide hydrochloride and sodium acetate.", "Step 6: Hydrolysis of trans-4-methylcyclohexanone semicarbazone to trans-4-methylcyclohexanone using hydrochloric acid.", "Step 7: Conversion of trans-4-methylcyclohexanone to rac-4-methylcyclohexane-1-carbaldehyde, trans using acetic anhydride and pyridine.", "Step 8: Workup of the reaction mixture using sodium bicarbonate and ethyl acetate to obtain the desired product.", "Step 9: Purification of the product using recrystallization from ethanol and drying over sodium sulfate.", "Step 10: Characterization of the product using spectroscopic techniques such as NMR and IR." ] }

CAS No.

7133-05-3

Molecular Formula

C8H14O

Molecular Weight

126.2

Purity

95

Origin of Product

United States

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